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Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the
spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3][4] It is an
integral part of the U1, U2, U4/U6, and U5 small nuclear ribonucleoprotein particles (SnRNPS).
SNRPB, along with other Sm proteins, forms a heptameric ring structure that binds to the Sm
site of sSNnRNAs, which is crucial for the assembly and function of snRNPs.[5] Due to its central
role in gene expression, SNRPB is a protein of significant interest in various research fields,
including molecular biology, cell biology, and drug discovery. Dysregulation of SNRPB has
been implicated in several diseases, including cancer and autoimmune disorders.[6]

These application notes provide detailed protocols for the cloning, expression, and purification
of recombinant SNRPB protein. Three common expression systems are covered: Escherichia
coli, baculovirus-infected insect cells, and mammalian cells. Additionally, protocols for the
guality assessment and a functional assay of the recombinant protein are provided.
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Expression Systems
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Feature

E. coli System

Baculovirus-Insect
Cell System

Mammalian Cell
System

Expression Vector

pET-28a(+) with N-

pFastBac HT A with

pCMV3 with N- or C-

terminal tags (e.g.,

Example terminal His-tag N-terminal His-tag
Myc, Flag)
] ] Spodoptera frugiperda
Host Strain/Cell Line BL21(DE3) (sf0) HEK293, CHO

Typical Yield

1-10 mg/L of culture

1-5 mg/L of culture

0.1-1 mg/L of culture

Post-Translational

Modifications

None

Yes (e.g.,
phosphorylation,
glycosylation)

Yes (most authentic to

native protein)

Protein Solubility

Often forms inclusion

Generally soluble

Generally soluble

bodies
Cost Low Moderate High
Complexity of Protocol Low High High
o Suitable for some
Suitability for ] ) )
assays; refolding may  High High

Functional Assays

be required

Experimental Protocols

Protocol 1: Cloning of Human SNRPB into an E. coli
Expression Vector (pET-28a(+))

This protocol describes the cloning of the human SNRPB coding sequence into the pET-28a(+)

expression vector, which will result in an N-terminally His-tagged fusion protein.

1.1. Primer Design:

o Forward Primer (Ndel site underlined): 5'-CATATGGCCGACGGCATGCGT-3'

e Reverse Primer (Xhol site underlined): 5'-CTCGAGTCAGCAGTACTGCTTCTTTG-3'
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1.2. PCR Amplification of SNRPB CDS:
e Setup a 50 pL PCR reaction using a high-fidelity DNA polymerase.
e Use human cDNA as a template.
o Perform PCR with the following cycling conditions:
o Initial denaturation: 98°C for 30 seconds.
o 30 cycles of:
= Denaturation: 98°C for 10 seconds.
» Annealing: 60°C for 30 seconds.
» Extension: 72°C for 45 seconds.
o Final extension: 72°C for 5 minutes.
e Analyze the PCR product on a 1% agarose gel to confirm the expected size of ~696 bp.
1.3. Vector and Insert Preparation:
o Purify the PCR product using a PCR purification Kit.

o Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol
restriction enzymes.

o Purify the digested vector and insert using a gel extraction Kkit.
1.4. Ligation and Transformation:

e Set up a ligation reaction with the digested pET-28a(+) vector and the SNRPB insert using
T4 DNA ligase.

e Incubate at 16°C overnight.

o Transform the ligation mixture into competent E. coli DH5a cells.
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o Plate the transformed cells on LB agar plates containing kanamycin (50 pg/mL).
¢ Incubate overnight at 37°C.

1.5. Clone Verification:

o Perform colony PCR on several colonies using the designed primers.

 Inoculate positive colonies in LB medium with kanamycin and perform a miniprep to isolate
the plasmid DNA.

» Verify the sequence of the insert by Sanger sequencing.

Protocol 2: Expression and Purification of His-tagged
SNRPB in E. coli

2.1. Expression:

o Transform the verified pET-28a(+)-SNRPB plasmid into competent E. coli BL21(DE3) cells.
[718]

e Plate on LB agar with kanamycin and incubate overnight at 37°C.

 Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at
37°C with shaking.

e Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the
OD600 reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

¢ Incubate for 4 hours at 30°C with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.2. Lysis and Purification from Soluble Fraction:
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o Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM
imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.

 Incubate on ice for 30 minutes.

e Sonicate the cells on ice until the solution is no longer viscous.

o Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
o Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

e Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NacCl,
20 mM imidazole, pH 8.0).

» Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH
8.0).

e Collect fractions and analyze by SDS-PAGE.
2.3. Refolding and Purification from Inclusion Bodies (if necessary):

o If SNRPB is found in inclusion bodies, solubilize the pellet from the lysis step in a buffer
containing 8 M urea or 6 M guanidine hydrochloride.

» Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-
HCI, 150 mM NaCl, 5 mM DTT, pH 7.5).[9]

» Purify the refolded protein using Ni-NTA affinity chromatography as described above.

Protocol 3: Expression of SNRPB using the Baculovirus-
Insect Cell System

This protocol outlines the generation of recombinant baculovirus and expression of SNRPB in
Sf9 insect cells.

3.1. Generation of Recombinant Bacmid:

o Clone the SNRPB CDS into a baculovirus transfer vector (e.g., pFastBac HT A).
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¢ Transform the recombinant transfer vector into DH10Bac E. coli cells.

e Select for colonies containing the recombinant bacmid on LB agar plates containing
kanamycin, gentamicin, tetracycline, and X-gal/IPTG.

« |solate the high molecular weight recombinant bacmid DNA from white colonies.

3.2. Transfection of Insect Cells and Virus Amplification:

o Transfect Sf9 insect cells with the recombinant bacmid DNA using a suitable transfection
reagent.

o Harvest the supernatant containing the P1 viral stock after 72 hours.

» Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 viral
stock.

3.3. Protein Expression:

Infect a large-scale culture of Sf9 cells with the high-titer baculovirus stock.

Incubate for 48-72 hours at 27°C.

Harvest the cells by centrifugation.

Purify the recombinant SNRPB protein using Ni-NTA affinity chromatography as described in
Protocol 2.2.

Protocol 4: Expression of SNRPB in Mammalian Cells

This protocol describes the transient expression of SNRPB in HEK293 cells.
4.1. Cell Culture and Transfection:
e Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

e Seed the cells in a suitable culture dish to reach 70-80% confluency on the day of
transfection.
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o Transfect the cells with a mammalian expression vector containing the SNRPB CDS (e.qg.,
pCMV3-SNRPB-Myc) using a suitable transfection reagent.

4.2. Protein Expression and Lysis:
¢ Incubate the cells for 48-72 hours post-transfection.

o Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a
protease inhibitor cocktail.

 Clarify the lysate by centrifugation.
4.3. Purification:

o Purify the tagged SNRPB protein from the soluble lysate using an appropriate affinity
chromatography method (e.g., anti-Myc affinity gel for a Myc-tagged protein).

Protocol 5: Quality Assessment of Recombinant SNRPB

5.1. SDS-PAGE:
» Separate the purified protein fractions on a 12% SDS-polyacrylamide gel.[10]
 Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

o Assess the purity of the protein by observing the presence of a single band at the expected
molecular weight (~28 kDa for His-tagged SNRPB).

o Estimate purity by densitometry analysis of the stained gel.[10]
5.2. Western Blot:
» Transfer the separated proteins from the SDS-PAGE gel to a PVDF membrane.

e Probe the membrane with a primary antibody specific for SNRPB or the affinity tag (e.g.,
anti-His tag antibody).

e Use a corresponding HRP-conjugated secondary antibody for detection.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.biopharminternational.com/view/performing-protein-purity-analysis-comparability-study
https://www.biopharminternational.com/view/performing-protein-purity-analysis-comparability-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Visualize the protein band using a chemiluminescent substrate.

Protocol 6: In Vitro shRNP Assembly Assay

This functional assay assesses the ability of recombinant SNRPB to participate in the assembly
of snRNPs.[11][12]

6.1. In Vitro Transcription of U1 snRNA:

¢ In vitro transcribe and label U1 snRNA with [a-32P]JUTP using a T7 RNA polymerase
transcription kit.[11]

e Purify the labeled Ul snRNA.
6.2. sSnRNP Assembly Reaction:
o Prepare a splicing-competent HelLa cell nuclear extract.
e Set up the assembly reaction in a final volume of 20 pL containing:
o Hela nuclear extract
o Purified recombinant SNRPB
o 32P-labeled U1 snRNA
o ATP and other necessary components for splicing.[13]
 Incubate the reaction at 30°C for 30-60 minutes.
6.3. Analysis of sSnRNP Assembly:
» Analyze the assembly products by native gel electrophoresis.
» Visualize the radiolabeled RNA by autoradiography.

A shift in the mobility of the U1 snRNA upon addition of the nuclear extract and recombinant
SNRPB indicates the formation of snRNP complexes.
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Caption: Experimental workflow for recombinant SNRPB protein production.
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Caption: Role of SNRPB in the SMN complex-mediated ShnRNP assembly pathway.[12][14][15]
[16][17]
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Caption: ATF6-mediated regulation of SNRPB in the Unfolded Protein Response.[1][2][3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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